molecular formula C8H7F3O B1439613 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene CAS No. 1214337-06-0

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene

Cat. No.: B1439613
CAS No.: 1214337-06-0
M. Wt: 176.14 g/mol
InChI Key: HHWDRGPYPWQOAX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene (CAS 1214337-06-0) is a fluorinated organic compound with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol . This benzene derivative is classified as a fluorinated building block and serves as a valuable intermediate in organic synthesis and medicinal chemistry research . The core of its research value lies in the difluoromethoxy (OCF₂H) group. This group is a sought-after motif in the development of pharmaceuticals and agrochemicals because it can act as a bioisostere for labile functional groups like alcohols and thiols . Incorporating the difluoromethoxy group into lead compounds is a established strategy to fine-tune their physicochemical properties, including metabolic stability, membrane permeability, and lipophilicity (logP) . A unique characteristic of the OCF₂H group is its ability to function as a hydrogen bond donor, which can be crucial for a compound's interaction with biological targets . As a versatile chemical building block, this compound is used by researchers to introduce the this compound moiety into more complex molecules. Its applications are primarily in discovery chemistry and process chemistry for the synthesis of novel active ingredients . This product is intended for research and further manufacturing applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWDRGPYPWQOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Fluorination of Trichloromethoxybenzene Derivatives

One primary synthetic route involves starting from trichloromethoxybenzene, which undergoes selective fluorination using hydrogen fluoride (HF) under pressure to yield chlorodifluoromethoxy intermediates. This method is described in a patent detailing the preparation of 4-(chlorodifluoromethoxy)aniline, which is structurally related to the target compound.

Key reaction conditions:

  • Fluorinating agent: Anhydrous hydrogen fluoride (HF), acting as both reactant and solvent.
  • Temperature: 50–150 °C, optimally 80–90 °C.
  • Pressure: 0.5–5.0 MPa, optimally 2.5–2.8 MPa.
  • Catalyst: Perfluoroalkyl sulfonic acid fluorides (e.g., perfluoropropyl sulfonic acid fluoride).
  • Molar ratio HF to substrate: 2:1 to 20:1, optimally 8:1 to 11:1.
  • Catalyst loading: Mass ratio substrate to catalyst 1:0.001 to 1:0.01, optimally 1:0.005–0.006.

This selective fluorination converts trichloromethoxybenzene into chlorodifluoromethoxybenzene, which can then be further functionalized (e.g., nitration, reduction) to yield derivatives useful for synthesizing 4-(difluoromethoxy)-2-fluoro-1-methyl-benzene.

Parameter Range Optimal Value
Temperature (°C) 50–150 80–90
Pressure (MPa) 0.5–5.0 2.5–2.8
HF : substrate molar ratio 2:1 – 20:1 8:1 – 11:1
Catalyst (mass ratio) 0.001 – 0.01 0.005 – 0.006

Fluorodesulfurization of Thionoesters Using DAST and Tin Chlorides

Another effective strategy for introducing the difluoromethoxy group involves fluorodesulfurization of aromatic thionoesters using diethylaminosulfur trifluoride (DAST) in combination with catalytic amounts of tin chlorides (SnCl4 or SnCl2).

Procedure highlights:

  • Starting material: Aromatic methyl thionoesters.
  • Reagents: DAST (2 equiv), SnCl4 (0.05 equiv).
  • Solvent: Dichloromethane (CH2Cl2).
  • Temperature: Initially cooled to 0 °C, then warmed to room temperature.
  • Reaction time: Approximately 2 hours.
  • Workup: Quenched with saturated NaHCO3, extracted, dried, and purified by silica gel chromatography.

This method provides excellent selectivity and high yields (up to 89%) of aromatic difluoro(methoxy)methyl compounds, including derivatives structurally similar to this compound.

Example reaction scheme:

$$
\text{Ar-C(=S)OCH}3 \xrightarrow[\text{SnCl}4]{\text{DAST}} \text{Ar-CF}2\text{OCH}3
$$

Reagent Equivalents Role
DAST 2.0 Fluorinating agent
SnCl4 0.05 Catalyst
CH2Cl2 30 mL Solvent
Temperature 0 °C to RT Reaction conditions
Yield 89% Product isolated

Difluoromethylation of Phenols Using Difluorocarbene Precursors

Difluoromethoxy groups can also be introduced via difluoromethylation of phenolic compounds using difluorocarbene sources such as bromodifluoromethyltrimethylsilane (TMSCF2Br) or bench-stable sulfonium salts.

Key points:

  • Difluorocarbene is generated in situ from reagents like TMSCF2Br.
  • Phenols react with difluorocarbene under mild conditions to form aryl difluoromethyl ethers.
  • Bases such as KOH or NaH are used to deprotonate phenols, facilitating nucleophilic attack.
  • Reaction temperatures vary from 0 °C to room temperature.
  • This method tolerates a variety of functional groups and provides moderate to good yields.

This approach is suitable for introducing the difluoromethoxy group on aromatic rings bearing methyl and fluorine substituents, potentially applicable to the synthesis of this compound.

Reagent/Condition Details
Difluorocarbene source TMSCF2Br, sulfonium salts
Base KOH, NaH
Solvent MeCN/H2O, fluorobenzene
Temperature 0 °C to room temperature
Reaction time 0.5 to overnight
Yield 52–87% (varies by substrate)

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Selective Fluorination of Trichloromethoxybenzene Trichloromethoxybenzene HF (anhydrous), perfluoroalkyl sulfonic acid catalyst, 80–90 °C, 2.5–2.8 MPa Not specified Produces chlorodifluoromethoxy intermediates; requires pressure vessel
Fluorodesulfurization of Thionoesters Aromatic methyl thionoesters DAST (2 equiv), SnCl4 (0.05 equiv), CH2Cl2, 0 °C to RT, 2 h Up to 89% High selectivity and yield; mild conditions
Difluoromethylation of Phenols Phenols (aromatic alcohols) TMSCF2Br or sulfonium salts, base (KOH, NaH), 0 °C to RT 52–87% Mild, functional group tolerant; suitable for late-stage functionalization

Research Findings and Considerations

  • The selective fluorination method using HF is industrially relevant but requires careful control of pressure and temperature and specialized catalysts for high selectivity.
  • The fluorodesulfurization approach using DAST and SnCl4 is efficient, tolerates trace moisture, and provides excellent yields, making it attractive for laboratory-scale synthesis.
  • Difluoromethylation via difluorocarbene precursors offers a versatile and mild alternative, especially useful for functionalizing phenols and thiophenols with good chemoselectivity.
  • Electronic effects of substituents on the aromatic ring influence reaction outcomes and can be studied via ^19F NMR to optimize conditions further.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy and fluoro groups can be substituted under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic and Nucleophilic Reagents: These reagents can be used for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene serves as an intermediate in the synthesis of various pharmaceuticals, especially those targeting specific enzymes or receptors. Its unique electronic properties enhance binding affinities, making it a candidate for drug development against diseases like cancer and heart failure.

Case Study: RXFP1 Modulators
Research has shown that derivatives of this compound can act as modulators for RXFP1, a receptor implicated in heart failure therapies. The incorporation of difluoromethoxy groups has been linked to improved pharmacokinetic profiles and receptor selectivity .

Materials Science

The compound is utilized in developing advanced materials with unique electronic and optical properties. Its fluorinated structure contributes to enhanced stability and performance in applications such as:

  • Liquid Crystals: Used in the formulation of liquid crystals for display technologies.
  • Polymeric Materials: Acts as a building block for synthesizing polymers with tailored functionalities.

Data Table: Applications in Materials Science

Application TypeDescriptionImpact
Liquid CrystalsFormulation for high-performance displaysImproved response times and clarity
Polymer SynthesisBuilding block for functional polymersEnhanced thermal stability

Organic Synthesis

In organic synthesis, this compound is employed as a versatile building block for constructing complex molecules through various coupling reactions, including Suzuki-Miyaura reactions.

Reactions Involved:

  • Nucleophilic Aromatic Substitution: Facilitates the introduction of various nucleophiles.
  • Cross-Coupling Reactions: Utilized in forming biaryl compounds essential in pharmaceuticals.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The electronic and steric profiles of substituents significantly differentiate 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene from analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
4-(Difluoromethoxy)-2-fluoro-1-methylbenzene 4-OCF$2$H, 2-F, 1-CH$3$ C$8$H$7$F$_3$O 188.14 (calc.) Combines moderate electron withdrawal (OCF$2$H) with steric hindrance (CH$3$)
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene 4-OCF$_2$H, 2-F, 1-Br C$7$H$4$BrF$_3$O 225.01 Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura)
4-(Difluoromethyl)-2-fluoro-1-methylbenzene 4-CHF$2$, 2-F, 1-CH$3$ C$8$H$7$F$_3$ 160.14 CHF$_2$ enhances lipophilicity and metabolic stability
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 1-OCF$_3$, 2-F, 4-Br C$7$H$3$BrF$_4$O 272.99 Trifluoromethoxy (OCF$3$) is stronger electron-withdrawing than OCF$2$H
Key Observations:
  • Electronic Effects : Difluoromethoxy (-OCF$2$H) is less electron-withdrawing than trifluoromethoxy (-OCF$3$), which may reduce ring deactivation and enhance reactivity in electrophilic substitutions .
  • Synthetic Utility : Brominated analogs (e.g., 4-bromo-1-(difluoromethoxy)-2-fluorobenzene) serve as intermediates for cross-coupling reactions, whereas methyl-substituted derivatives may prioritize stability .

Biological Activity

4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their lipophilicity and metabolic stability, which can significantly influence their pharmacological profiles. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on existing research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8F3O\text{C}_9\text{H}_8\text{F}_3\text{O}

This compound features a difluoromethoxy group and a fluoro substituent on a methylbenzene ring, which is known to affect its interaction with biological targets.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar fluorinated benzene derivatives have shown antimicrobial properties. The introduction of fluorine can enhance the ability of these compounds to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that fluorinated compounds may inhibit cancer cell proliferation. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells by modulating specific signaling pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Interaction : Fluorinated compounds can interact with enzymes differently than their non-fluorinated counterparts. This interaction may lead to altered pharmacokinetics and pharmacodynamics, impacting drug design .
  • Cell Signaling Modulation : The compound may influence various cellular processes by modulating signaling pathways associated with cell growth and apoptosis. For example, it may inhibit kinases involved in cancer progression .

Antimicrobial Activity

A study evaluating the antimicrobial effects of various fluorinated compounds found that this compound exhibited significant inhibition against several bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial efficacy.

Compound Bacterial Strain Inhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

Anticancer Activity

In another study focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in MDA-MB-231 breast cancer cells.

Cell Line IC50 (µM)
MDA-MB-2315.5
HeLa7.8

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, and how can purity (>97%) be achieved?

  • Methodology :

  • Step 1 : Difluoromethylation of phenolic intermediates using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF under inert gas. Monitor gas evolution (e.g., CO₂) with an oil bubbler .
  • Step 2 : Fluorination at position 2 via halogen exchange (e.g., using KF in polar aprotic solvents).
  • Step 3 : Methylation at position 1 with methyl iodide and a base (e.g., NaH).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation via HPLC (≥97% by area) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹⁹F NMR to confirm difluoromethoxy (-OCF₂H) and fluorine substituents. ¹H NMR for methyl group integration (δ ~2.3 ppm) .
  • HPLC-MS : Retention time and molecular ion ([M+H]⁺ = 189.1) for identity confirmation .
  • Melting Point : 169–171°C (compared to literature values for structural analogs) .

Q. How should this compound be stored to maintain stability?

  • Protocol : Store under inert gas (Argon/N₂) at 2–8°C in amber vials. Avoid freeze-thaw cycles. Solubility in DMSO (10 mM stock) ensures long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the difluoromethoxy group in electrophilic substitution reactions?

  • Approach :

  • Use density functional theory (DFT) to calculate electron density maps. The -OCF₂H group is electron-withdrawing, directing electrophiles to the para position.
  • Validate predictions with experimental nitration (HNO₃/H₂SO₄) outcomes. Compare regioselectivity with PubChem analogs .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

  • Analysis :

  • Variable Control : Trace moisture in DMF reduces cesium carbonate efficacy. Use molecular sieves or strict anhydrous conditions .
  • Catalyst Screening : Replace Cs₂CO₃ with K₂CO₃ for cost efficiency, but expect lower yields (70% vs. 85%) .
  • Data Table :
BaseSolventYield (%)Purity (%)
Cs₂CO₃DMF8597
K₂CO₃DMF7095

Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?

  • Method :

  • Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.
  • Key Finding : The difluoromethoxy group resists oxidative metabolism, enhancing metabolic stability compared to methoxy analogs .

Q. What safety protocols are critical during large-scale synthesis?

  • Guidelines :

  • Hazard Mitigation : Use explosion-proof reactors for exothermic steps (e.g., methyl iodide addition).
  • Waste Management : Neutralize acidic/byproduct streams before disposal. Partner with certified waste handlers .

Data Contradiction Analysis

Q. Why do purity reports vary between suppliers (>97% vs. >98%)?

  • Root Cause : Differences in QC methods (e.g., HPLC vs. GC).
  • Resolution : Cross-validate with ¹⁹F NMR integration and spiked standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
Reactant of Route 2
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4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene

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